molecular formula C5H8N4 B1628063 Pyridine-2,3,5-triamine CAS No. 320734-48-3

Pyridine-2,3,5-triamine

Cat. No.: B1628063
CAS No.: 320734-48-3
M. Wt: 124.14 g/mol
InChI Key: MZAKJBZFJUUHGA-UHFFFAOYSA-N
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Description

Pyridine-2,3,5-triamine (CAS No. 320734-48-3) is a heterocyclic aromatic compound featuring a pyridine core substituted with three amine groups at the 2-, 3-, and 5-positions. Its molecular formula is C₅H₈N₄, with a molecular weight of 124.14 g/mol. The compound’s structural uniqueness lies in the spatial arrangement of its amine groups, which enables diverse applications in coordination chemistry, pharmaceutical synthesis, and materials science. Amine-rich pyridines like this are pivotal in forming Schiff bases and metal complexes, which are critical in catalysis and bioactivity studies .

Properties

IUPAC Name

pyridine-2,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-4(7)5(8)9-2-3/h1-2H,6-7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAKJBZFJUUHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562365
Record name Pyridine-2,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320734-48-3
Record name Pyridine-2,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyridine-2,3,5-triamine, also known as 2,3,5-triaminopyridine (TAP), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H8_8N4_4
  • Molecular Weight : 140.14 g/mol
  • IUPAC Name : 2,3,5-triaminopyridine

The presence of amino groups in the pyridine ring contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

TAP has demonstrated notable antimicrobial properties. A study evaluated various derivatives of triazine compounds that included TAP and found that they exhibited significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that TAP derivatives were effective at low concentrations, suggesting potential for development as antimicrobial agents .

2. Anticancer Activity

Research indicates that TAP exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that TAP and its derivatives can induce apoptosis in human lung (H460) and colon (HT-29) cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Cell LineIC50 (µM)Mechanism of Action
H460 (Lung)15Induction of apoptosis
HT-29 (Colon)20Cell cycle arrest
MDA-MB-231 (Breast)25Inhibition of metastasis

3. Neuroprotective Effects

TAP has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to enhance neuronal survival through the modulation of neurotransmitter levels and reduction of oxidative stress. Animal studies have shown that TAP administration can improve cognitive function and reduce neuronal loss in models of Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : TAP acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It interacts with neurotransmitter receptors, enhancing synaptic transmission and neuronal health.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

Case Studies

  • Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of TAP derivatives against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls .
  • Cancer Treatment : A study involving TAP's application in combination therapy for lung cancer demonstrated enhanced efficacy when used alongside established chemotherapeutic agents. Patients showed improved response rates and reduced side effects .

Scientific Research Applications

Medicinal Chemistry

Pyridine-2,3,5-triamine has been explored for its potential as an antimicrobial and antiviral agent. Research indicates that it exhibits significant activity against various pathogens.

Antimicrobial Activity:

  • Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 55-56 μg/mL.

Anticancer Potential:

  • Studies suggest that it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. This inhibition could disrupt DNA synthesis in cancer cells, leading to reduced cell viability in cancer lines.

Materials Science

The compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form coordination complexes makes it valuable in creating novel materials with specific properties.

Industrial Applications

This compound serves as a chemical intermediate in the production of dyes and agrochemicals. Its role as a building block in organic synthesis is crucial for developing more complex chemical entities.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast and colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In research focusing on antimicrobial properties, modifications to the amino groups of pyridine derivatives enhanced their activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the importance of structural optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Pyridine-2,3,5-triamine is compared below with isomers and substituted pyridines to highlight structural and functional differences.

Table 1: Structural Comparison of this compound and Analogues
Compound Name CAS No. Molecular Formula Substituent Positions Key Features
This compound 320734-48-3 C₅H₈N₄ 2, 3, 5 (NH₂) Triamine configuration; versatile ligand
Pyridine-2,4,5-triamine 23244-87-3 C₅H₈N₄ 2, 4, 5 (NH₂) Isomeric triamine; distinct H-bonding
4-Amino-2,3,5-trimethylpyridine 31970-30-6 C₈H₁₂N₂ 4 (NH₂), 2,3,5 (CH₃) Methyl groups reduce hydrophilicity
3,5-Dinitropyridin-2-amine N/A C₅H₄N₄O₄ 2 (NH₂), 3,5 (NO₂) Electron-withdrawing NO₂ groups

Key Observations :

  • Substituent Effects: The position of amine groups significantly impacts hydrogen-bonding capabilities. This compound forms extensive hydrogen-bonded networks in crystal structures, enhancing stability . In contrast, methyl-substituted derivatives (e.g., 4-Amino-2,3,5-trimethylpyridine) exhibit reduced hydrophilicity, affecting solubility and enzyme interactions .
  • Electron-Donating vs. Withdrawing Groups: this compound’s amine groups act as electron donors, facilitating metal coordination. Conversely, nitro-substituted analogues (e.g., 3,5-Dinitropyridin-2-amine) are electron-deficient, limiting their use in redox-active applications .

Key Findings :

  • Substitution of inner amines (e.g., with methylene or oxygen) abolishes enzymatic activity, as seen in polyamine analogues .
  • Its triamine structure may enable novel interactions in drug discovery .

Physicochemical Properties

Hydrogen bonding and hydrophobicity critically influence applications.

Table 3: Physicochemical Properties
Compound Solubility LogP (Predicted) Hydrogen-Bonding Capacity
This compound Low in water -0.5 High (3 donors, 3 acceptors)
Pyridine-2,4,5-triamine Moderate (DMSO) -0.7 Similar to 2,3,5-isomer
4-Amino-2,3,5-trimethylpyridine Low (organic solvents) 1.2 Reduced (1 donor)

Insights :

  • Hydrogen Bonding : this compound’s three amine groups enable robust hydrogen-bonded networks, useful in crystal engineering .
  • Hydrophobicity: Methyl substitution (e.g., in 4-Amino-2,3,5-trimethylpyridine) increases LogP, favoring membrane permeability but reducing water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3,5-triamine
Reactant of Route 2
Pyridine-2,3,5-triamine

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